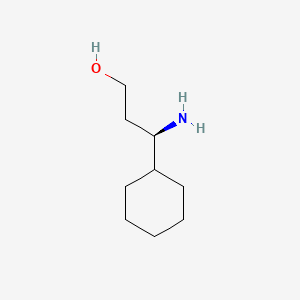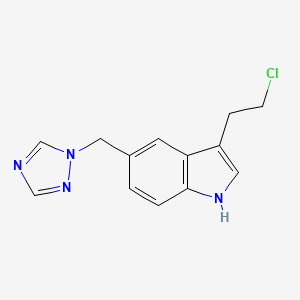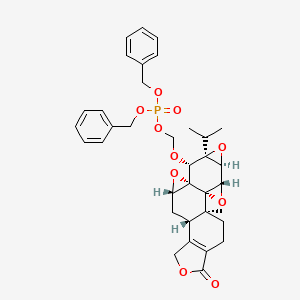
4-(Benzyloxy)-3-methoxy-benzyl Alcohol-d2
Übersicht
Beschreibung
4-(Benzyloxy)-3-methoxy-benzyl Alcohol-d2 (4-BMB-d2) is a chemical compound that is used in a variety of scientific research applications. It has been used in a variety of biochemical and physiological studies, as well as in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Oxidative Debenzylation
- 4-Methoxy-α-methylbenzyl alcohol has been used as a new protecting group for carboxylic acids. This compound can be hydrolyzed in good yield by 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), making it useful in chemical synthesis where selective protection and deprotection of functional groups are required (Yoo, Kim Hye, & Kyu, 1990).
Photocatalytic Oxidation
- Benzyl alcohol derivatives like 4-methoxybenzyl alcohol have been subjected to photocatalytic oxidation to their corresponding aldehydes using a TiO2 photocatalyst under oxygen atmosphere. This process is significant in the field of green chemistry for the conversion of organic compounds using light (Higashimoto et al., 2009).
Protecting Group in Synthesis
- The 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, a benzyl ether-type protecting group for alcohols, has been introduced for use in organic synthesis. This group is stable under oxidizing conditions and is compatible with the removal of p-methoxybenzyl ethers with DDQ (Crich, Li, & Shirai, 2009).
Synthesis of l-Glutamates
- Derivatives of 4-(benzyloxy)-3-methoxy-benzyl alcohol have been used in the synthesis of optically pure 3,4-disubstituted l-glutamates, indicating its importance in the synthesis of bioactive molecules (Dauban, Chiaroni, Riche, & Dodd, 1996).
Oxidation Reactions
- Methoxy substituted benzyl phenyl sulfides, similar in structure to 4-(benzyloxy)-3-methoxy-benzyl alcohol, have been used to study different oxidation mechanisms. These compounds help distinguish between oxidants that react via single electron transfer and those that react via direct oxygen atom transfer (Lai, Lepage, & Lee, 2002).
Catalytic Oxidation Studies
- The catalyzed aerobic oxidation of benzyl alcohol derivatives has been investigated, where product selectivity depends on the nature and position of substituents, highlighting the importance of these derivatives in studying catalytic processes (Buffin, Belitz, & Verbeke, 2008).
Eigenschaften
IUPAC Name |
dideuterio-(3-methoxy-4-phenylmethoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-17-15-9-13(10-16)7-8-14(15)18-11-12-5-3-2-4-6-12/h2-9,16H,10-11H2,1H3/i10D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBXFVPMVYQICB-KBMKNGFXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CO)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=CC(=C(C=C1)OCC2=CC=CC=C2)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,2'-[4-(2-Methylpropoxy)-1,3-phenylene]bis[4-methyl-5-thiazolecarboxylic Acid](/img/structure/B568800.png)




![1-[4-[4-[2-[4-Chloro-3-(diethylsulfamoyl)anilino]pyrimidin-4-yl]pyridin-2-yl]phenyl]-3-methylurea](/img/structure/B568811.png)
![4-N-[3-[2-[(3-chlorophenyl)methylamino]pyrimidin-4-yl]-2H-pyrazolo[3,4-d]pyrimidin-6-yl]cyclohexane-1,4-diamine;hydrochloride](/img/structure/B568812.png)